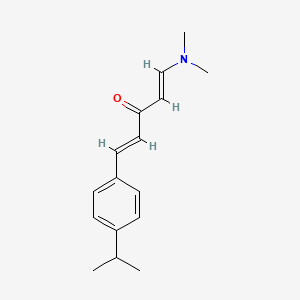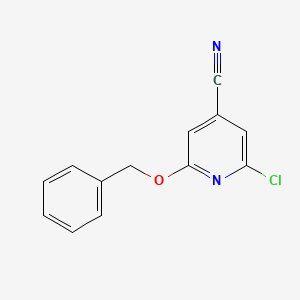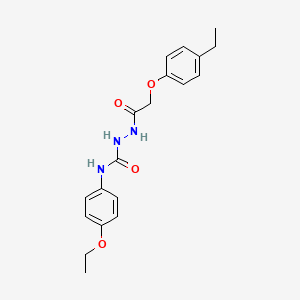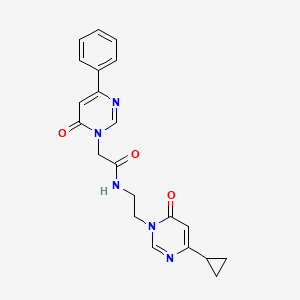![molecular formula C19H18ClN3O2 B2987691 1-(benzo[d]oxazol-2-yl)-N-(3-chloro-2-methylphenyl)pyrrolidine-2-carboxamide CAS No. 1796910-06-9](/img/structure/B2987691.png)
1-(benzo[d]oxazol-2-yl)-N-(3-chloro-2-methylphenyl)pyrrolidine-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This substance is registered under the REACH Regulation and is manufactured in and/or imported to the European Economic Area . It is used by consumers, in articles, by professional workers (widespread uses), in formulation or re-packing, and at industrial sites .
Synthesis Analysis
The synthesis of benzoxazole derivatives involves several steps. For instance, the benzo[d]oxazole-2-thiol was prepared by reacting with 2-aminophenol and carbon disulfide in the presence of alcoholic potassium hydroxide . Then 2-hydrazinylbenzo[d]oxazole was synthesized from the reaction of compound 1 with hydrazine hydrate in the presence of alcohol .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of benzoxazole derivatives include the reaction of benzo[d]oxazole-2-thiol with 2-aminophenol and carbon disulfide in the presence of alcoholic potassium hydroxide . This is followed by the reaction of the resulting compound with hydrazine hydrate in the presence of alcohol .Scientific Research Applications
Synthesis and Antioxidant Activity
- A study focused on synthesizing derivatives of pyrrolidine carboxylic acid, including compounds with similar structures to the one , to evaluate their antioxidant activities. Notably, certain compounds demonstrated potent antioxidant properties, surpassing even well-known antioxidants like ascorbic acid in efficacy (I. Tumosienė et al., 2019).
Heterocyclic Carboxamides as Antipsychotic Agents
- Research into heterocyclic carboxamides, akin to the chemical structure , revealed promising potential as antipsychotic agents. These compounds exhibited significant binding to dopamine and serotonin receptors, indicating potential use in antipsychotic therapies with lower extrapyramidal side effects (M. H. Norman et al., 1996).
Nootropic Agents
- The synthesis of 1,4-disubstituted 2-oxopyrrolidines and related compounds explored their potential as nootropic agents, aiming to enhance cognitive functions. This study represents an exploration of pyrrolidine derivatives for improving mental performance (V. Valenta et al., 1994).
Stereoselective Synthesis
- A stereoselective synthesis approach was developed for a compound that is a key intermediate in preparing PF-00951966, showcasing the importance of precise synthetic strategies in developing pharmaceuticals (M. Lall et al., 2012).
Polycyclic Systems with Oxadiazole Rings
- The formation of novel polycyclic systems incorporating oxadiazole rings through a one-pot condensation process indicates the versatility of pyrrolidine derivatives in synthesizing complex molecular structures with potential biological activity (Y. Kharchenko et al., 2008).
Future Directions
The future directions for the research and development of benzoxazole derivatives could involve further exploration of their potential applications, such as their antimicrobial activity . Additionally, more detailed studies on their synthesis, molecular structure, chemical reactions, mechanism of action, and physical and chemical properties could provide valuable insights.
properties
IUPAC Name |
1-(1,3-benzoxazol-2-yl)-N-(3-chloro-2-methylphenyl)pyrrolidine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18ClN3O2/c1-12-13(20)6-4-8-14(12)21-18(24)16-9-5-11-23(16)19-22-15-7-2-3-10-17(15)25-19/h2-4,6-8,10,16H,5,9,11H2,1H3,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QCXRGLFNEWSQGO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1Cl)NC(=O)C2CCCN2C3=NC4=CC=CC=C4O3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(benzo[d]oxazol-2-yl)-N-(3-chloro-2-methylphenyl)pyrrolidine-2-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[1-(2,3-Dihydro-1,4-benzodioxin-6-yl)ethylamino]ethanol;hydrochloride](/img/structure/B2987612.png)
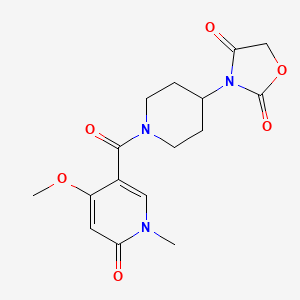

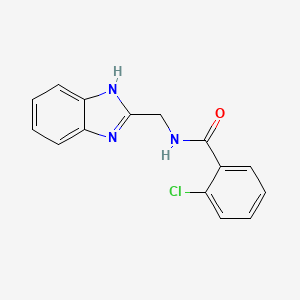
![8-(2,5-dimethoxyphenyl)-3-(3-hydroxypropyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2987617.png)

![Methyl 5-[[1-(4-chlorophenyl)pyrazolo[3,4-d]pyrimidin-4-yl]sulfanylmethyl]furan-2-carboxylate](/img/structure/B2987619.png)
![N-(1-cyanocyclopropyl)-2-(furan-2-yl)-5-methyl-4-oxo-3H,4H-thieno[2,3-d]pyrimidine-6-carboxamide](/img/structure/B2987620.png)
![2-(2-methoxyphenoxy)-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]acetamide](/img/structure/B2987623.png)
